
Dicyclohexylneopentylphosphine hbf4 salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexylneopentylphosphine hbf4 salt is a chemical compound with the molecular formula C17H34BF4P. It is a phosphine derivative that is often used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of dicyclohexylneopentylphosphine hbf4 salt typically involves the reaction of dicyclohexylphosphine with neopentyl halides in the presence of a base. The resulting phosphine compound is then treated with tetrafluoroboric acid to form the hbf4 salt. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control the reaction parameters precisely.
化学反応の分析
Types of Reactions
Dicyclohexylneopentylphosphine hbf4 salt undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often acting as a reducing agent.
Substitution: The phosphine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halides and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphine derivatives.
科学的研究の応用
Dicyclohexylneopentylphosphine hbf4 salt has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism by which dicyclohexylneopentylphosphine hbf4 salt exerts its effects involves its interaction with molecular targets such as metal ions and organic substrates. The phosphine group can coordinate with metal centers, facilitating various catalytic processes. The tetrafluoroborate anion can also participate in reactions, influencing the overall reactivity of the compound.
類似化合物との比較
Similar Compounds
Dicyclohexylphosphine: A similar phosphine compound without the neopentyl group.
Neopentylphosphine: A phosphine compound with a neopentyl group but different substituents.
Tetrafluoroborate Salts: Other phosphine compounds with tetrafluoroborate anions.
Uniqueness
Dicyclohexylneopentylphosphine hbf4 salt is unique due to the combination of the dicyclohexyl and neopentyl groups, which confer specific steric and electronic properties. These properties make it particularly useful in certain catalytic and synthetic applications where other phosphine compounds may not be as effective.
特性
分子式 |
C17H34BF4P |
|---|---|
分子量 |
356.2 g/mol |
IUPAC名 |
dicyclohexyl(2,2-dimethylpropyl)phosphanium;tetrafluoroborate |
InChI |
InChI=1S/C17H33P.BF4/c1-17(2,3)14-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16;2-1(3,4)5/h15-16H,4-14H2,1-3H3;/q;-1/p+1 |
InChIキー |
HTKAALNHGPMWJC-UHFFFAOYSA-O |
正規SMILES |
[B-](F)(F)(F)F.CC(C)(C)C[PH+](C1CCCCC1)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


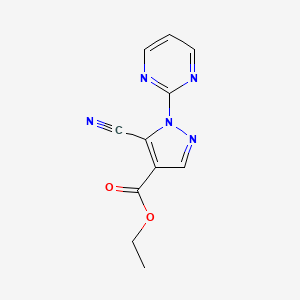
![1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine](/img/structure/B13752242.png)
![9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]-](/img/structure/B13752244.png)
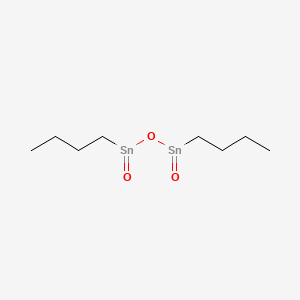

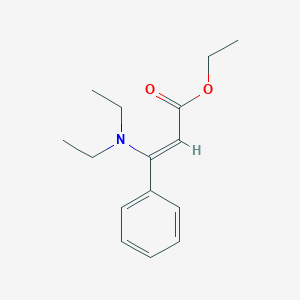
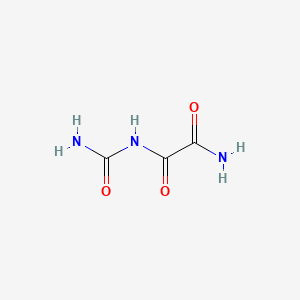

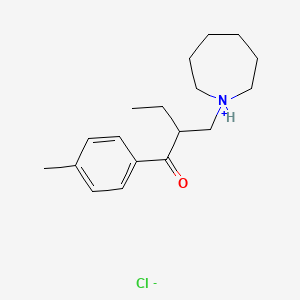
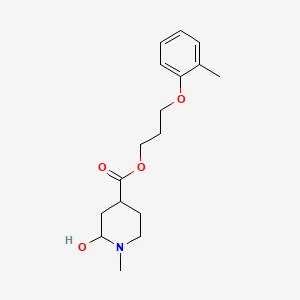
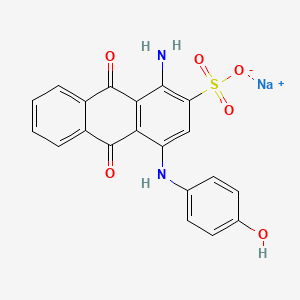


![7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 11-methoxy-](/img/structure/B13752306.png)
